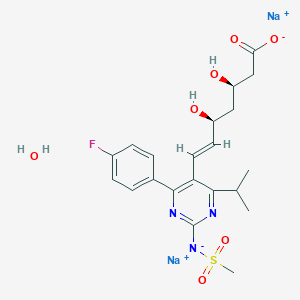

N-desmethyl Rosuvastatin sodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-desmethyl Rosuvastatin sodium salt hydrate is an active metabolite of the HMG-CoA reductase inhibitor Rosuvastatin. N-desmethyl Rosuvastatin is formed when Rosuvastatin undergoes demethylation, primarily by the cytochrome P450 (CYP) isoform CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4.

Applications De Recherche Scientifique

Cardiovascular Applications

N-desmethyl Rosuvastatin sodium salt hydrate, a derivative of Rosuvastatin, exhibits significant cardiovascular benefits. It is noted for its high efficacy in improving lipid profiles, which is crucial for cardiovascular primary and secondary prevention. Beyond its cholesterol-lowering actions, it possesses anti-inflammatory, antioxidant, and antithrombotic properties, making it a vital tool in the fight against cardiovascular diseases. Additionally, it has shown promising results in slowing the progression of atherosclerosis within the artery wall, which is associated with reduced cardiovascular events in high-risk patients. However, it's important to note that it did not demonstrate an overall benefit in terms of survival in patients with heart failure, but it might benefit certain subgroups based on specific clinical or biochemical markers (Cortese et al., 2016), (Hu & Tomlinson, 2013).

Pharmacological and Pharmacokinetic Profile

Rosuvastatin, including its derivative, is recognized for its unique pharmacologic and pharmacokinetic properties. It has additional enzyme-binding interactions that result in tighter binding and substantial active transport into hepatocytes, making it highly effective in lowering low-density lipoprotein (LDL) cholesterol. It also exhibits a hydrophilic nature with poor penetration in extrahepatic tissue, low potential for cytochrome P450 drug interactions, and flexibility in dosing time, which can be either in the morning or night. This distinct pharmacological profile positions Rosuvastatin as a novel and unique treatment option for hyperlipidemia (White, 2002).

Atherosclerosis Management

Rosuvastatin demonstrates significant potency in reducing circulating LDL cholesterol levels, which is instrumental in managing and preventing atherosclerosis. It has been shown to delay the progression of carotid atherosclerosis and induce significant regression of atherosclerosis in patients with established coronary heart disease. Moreover, its favorable balance of effects on atherogenic and protective lipoproteins, combined with its pleiotropic effects, contributes to its efficacy in atherosclerosis management (Keating & Robinson, 2008).

Safety and Clinical Effectiveness

While Rosuvastatin is well-tolerated and shares the adverse effects common to statins, it stands out due to its potent LDL cholesterol-lowering action and potential favorable effects on high-density lipoprotein (HDL), non-HDL-C, triglycerides, and the apolipoprotein B: A1 ratio. These properties may translate to better cardiovascular outcomes, positioning Rosuvastatin as a clinically effective option for managing dyslipidemia. Nonetheless, it's essential to approach its application with caution due to the need for more data from trials examining the effects on cardiovascular endpoints (Soran & Durrington, 2008).

Propriétés

Nom du produit |

N-desmethyl Rosuvastatin sodium salt hydrate |

|---|---|

Formule moléculaire |

C42H52F2N6Na2O13S2 |

Poids moléculaire |

997.0 |

Nom IUPAC |

disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate |

InChI |

InChI=1S/C21H26FN3O6S.2Na.H2O/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;;1H2/q;2*+1;/p-2/b9-8+;;;/t15-,16-;;;/m1.../s1 |

Clé InChI |

YIAPWJZVDLSKPL-HTAYYFEJSA-L |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.O.[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-desmethyl Rosuvastatin sodium salt hydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)

![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)